molecular formula C25H26F3N5O3 B1684527 PND-1186 CAS No. 1061353-68-1

PND-1186

カタログ番号 B1684527
CAS番号: 1061353-68-1
分子量: 501.5 g/mol
InChIキー: IGUBBWJDMLCRIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PND-1186, also known as SR-2156 and VS-4718, is a potent FAK inhibitor with a 50% inhibitory concentration (IC50) of 1.5 nM in vitro. This compound has an IC50 of ~100 nM in breast carcinoma cells. Notably, 1.0 µM this compound (>5-fold above IC50) had limited effects on cell proliferation. However, under non-adherent conditions as spheroids and as colonies in soft agar, 0.1 µM this compound blocked FAK and p130Cas tyrosine phosphorylation, promoted caspase-3 activation, and triggered cell apoptosis. This compound inhibited 4T1 breast carcinoma subcutaneous tumor growth correlated with elevated tumor cell apoptosis and caspase 3 activation.

科学的研究の応用

腫瘍細胞アポトーシス

PND-1186は、強力なFAK阻害剤であり、三次元環境における腫瘍細胞のアポトーシスを選択的に促進します . FAKとp130Casのチロシンリン酸化を阻害し、カスパーゼ3の活性化を促進し、細胞アポトーシスを誘発することが判明しています .

腫瘍増殖の阻害

This compoundは、4T1乳癌皮下腫瘍の増殖を阻害することが示されています . この効果は、腫瘍細胞のアポトーシスとカスパーゼ3の活性化の増加に関連しています .

抗転移効果

This compoundは、抗転移効果を示しました。 具体的には、前臨床モデルにおいて、自発的な乳癌から肺への転移を減少させることが判明しています .

細胞運動性の阻害

This compoundは、乳癌細胞の運動性を阻害することが判明しています . この効果は、細胞運動性に関連するタンパク質であるFAKを阻害する能力によるものと考えられています .

経口バイオアベイラビリティ

This compoundは経口バイオアベイラビリティがあります 、これは、前臨床および潜在的に臨床の設定での投与にとって便利な選択肢になります。

安全性と忍容性

This compoundは、マウスにおいて良好な忍容性が確認されており、投与に関連する罹患率、死亡率、体重減少は観察されていません .

臨床使用の可能性

腫瘍細胞アポトーシス、腫瘍増殖阻害、抗転移効果に対する強力な効果、および経口バイオアベイラビリティを考慮すると、this compoundは、癌治療における臨床使用の可能性を示しています .

作用機序

Target of Action

PND-1186, also known as SR2516, PND 1186, VS-4718, or Benzamide, is a potent inhibitor of Focal Adhesion Kinase (FAK) . FAK is a cytoplasmic protein-tyrosine kinase that associates with integrins and modulates various cellular processes including growth, survival, and migration .

Mode of Action

This compound interacts with FAK, inhibiting its activity. The inhibition of FAK by this compound is highly specific and reversible . This interaction results in the blocking of FAK and p130Cas tyrosine phosphorylation .

Biochemical Pathways

The inhibition of FAK by this compound affects several biochemical pathways. FAK is a key mediator of signal transduction downstream of integrins and growth factor receptors . By inhibiting FAK, this compound disrupts these signaling pathways, which can lead to the promotion of caspase-3 activation and triggering of cell apoptosis .

Pharmacokinetics

This compound exhibits promising pharmacokinetics. It has been shown that 100 mg/kg of this compound administered intraperitoneally (i.p.) inhibits tumor FAK Tyr-397 phosphorylation for 12 hours . Oral administration of 150 mg/kg this compound provides a more sustained pharmacokinetic profile .

Result of Action

The inhibition of FAK by this compound leads to various molecular and cellular effects. Notably, it promotes caspase-3 activation and triggers cell apoptosis . It has been shown to inhibit 4T1 breast carcinoma subcutaneous tumor growth, which is correlated with elevated tumor cell apoptosis and caspase 3 activation .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, under non-adherent conditions as spheroids and as colonies in soft agar, 0.1 µM this compound blocked FAK and p130Cas tyrosine phosphorylation, promoted caspase-3 activation, and triggered cell apoptosis . This suggests that the three-dimensional environment can influence the efficacy of this compound.

特性

IUPAC Name

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUBBWJDMLCRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1061353-68-1
Record name VS-4718
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061353681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VS-4718
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VS-4718
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2BD0MW4OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Method C was applied to a mixture of 2-(2-chloro-5-(trifluoromethyl)pyridin-4-ylamino)-N-methylbenzamide (23 mg, 0.070 mmol), 2-methoxy-4-morpholinoaniline (23 mg, 0.11 mmol), Pd2(dba)3 (9 mg, 0.0098 mmol), xantphos (8 mg, 0.014 mmol) and cesium carbonate (34 mg, 0.10 mmol) in dioxane (3 ml). The title compound was obtained as a pale yellow solid.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-
Reactant of Route 2
Reactant of Route 2
Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-
Reactant of Route 3
Reactant of Route 3
Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-
Reactant of Route 4
Reactant of Route 4
Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-
Reactant of Route 5
Reactant of Route 5
Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-
Reactant of Route 6
Reactant of Route 6
Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。